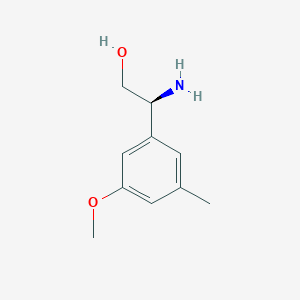
(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reduction and amination steps under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Methoxy-5-methylphenylmethanol: Lacks the amino group, resulting in different reactivity and applications.
3-Methoxy-5-methylphenol: Contains a hydroxyl group instead of an ethanol backbone, leading to distinct chemical behavior.
Uniqueness
(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol is unique due to its chiral nature and the presence of both amino and methoxy groups, which confer specific reactivity and biological activity
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-8(10(11)6-12)5-9(4-7)13-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Clave InChI |
XJBVFJPQRIMKGM-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=CC(=C1)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


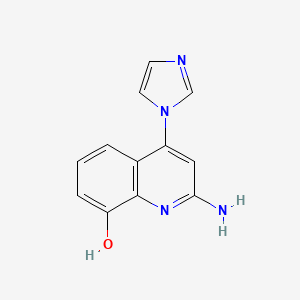

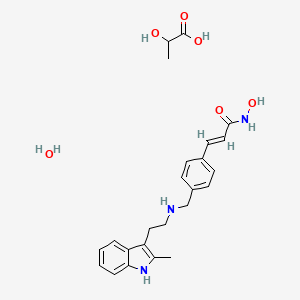
![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
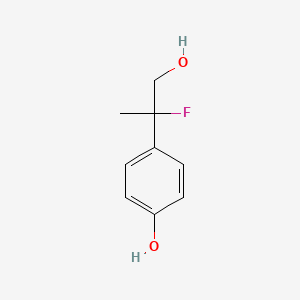
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
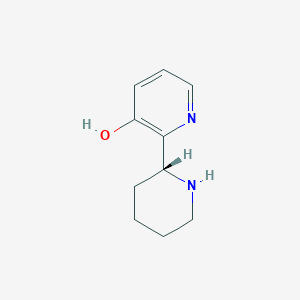
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)
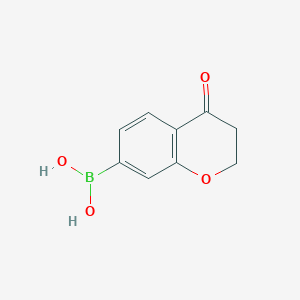

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)


